REACTION_CXSMILES
|
[Li].[CH3:2][C:3]1([C:8]2[CH:13]=[CH:12][C:11]([NH2:14])=[CH:10][C:9]=2[F:15])[CH2:6][NH:5][C:4]1=O>C1COCC1>[NH2:14][C:11]1[CH:12]=[CH:13][C:8]([C:3]2([CH3:2])[CH2:4][NH:5][CH2:6]2)=[C:9]([F:15])[CH:10]=1 |^1:0|
|
Name
|
2-L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
3-Methyl-3-(4-amino-2-fluorophenyl)-2-azetidinone
|
Quantity
|
9.85 g
|
Type
|
reactant
|
Smiles
|
CC1(C(NC1)=O)C1=C(C=C(C=C1)N)F
|
Name
|
|
Quantity
|
210 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
|
[Li]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
reflux
|
Type
|
ADDITION
|
Details
|
condenser, and addition funnel
|
Type
|
TEMPERATURE
|
Details
|
by cooling to 0 C
|
Type
|
CUSTOM
|
Details
|
The cooling bath was removed
|
Type
|
TEMPERATURE
|
Details
|
the reaction was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux with the rapid formation of a white precipitate
|
Type
|
CUSTOM
|
Details
|
quenched by the successive addition of 13 mL water, 12 mL 5M sodium hydroxide, and 47 mL water
|
Type
|
ADDITION
|
Details
|
The resulting thick gelatinous suspension was diluted with one L ethyl acetate
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of CELITE
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
high vacuum dried
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=C(C=C1)C1(CNC1)C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.82 g | |
YIELD: CALCULATEDPERCENTYIELD | 106.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |